4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of an aminomethyl group at the 3-position and a nitro group at the 6-position, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with isatoic anhydride and 2-aminobenzamide as the primary starting materials.
Formation of Intermediate: The reaction of isatoic anhydride with a primary amine leads to the formation of 2-aminobenzamide.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinazolinones with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The nitro group and aminomethyl group play crucial roles in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Quinazolin-4(3H)-one: A parent compound with a similar core structure but lacking the aminomethyl and nitro groups.
2-Aminopyrimidin-4(3H)-one: Another heterocyclic compound with similar biological activities but different functional groups.
Uniqueness: 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride is unique due to the presence of both the aminomethyl and nitro groups, which confer specific chemical reactivity and biological activity. These functional groups enhance the compound’s potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
75159-36-3 |
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Molecular Formula |
C9H10Cl2N4O3 |
Molecular Weight |
293.10 g/mol |
IUPAC Name |
3-(aminomethyl)-6-nitroquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H8N4O3.2ClH/c10-4-12-5-11-8-2-1-6(13(15)16)3-7(8)9(12)14;;/h1-3,5H,4,10H2;2*1H |
InChI Key |
AOUXSGCKWGAPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CN.Cl.Cl |
Origin of Product |
United States |
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